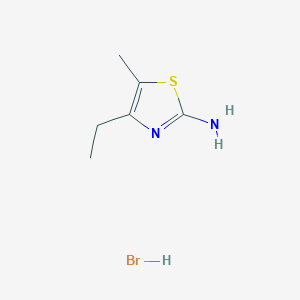

4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.14 (br, 2H, NH₂), 2.26 (s, 3H, C5-CH₃), 1.18–1.60 (m, 6H, C4-CH₂CH₃) . The ethyl group exhibits a multiplet at δ 1.18–1.60 ppm, while the

Properties

IUPAC Name |

4-ethyl-5-methyl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.BrH/c1-3-5-4(2)9-6(7)8-5;/h3H2,1-2H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIXRKBHLXLGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 4-Ethyl-5-methyl-1,3-thiazol-2-amine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

The thiazole ring system, particularly derivatives like 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide, has shown significant antimicrobial properties. Research indicates that compounds with thiazole moieties can effectively inhibit the growth of various pathogenic microorganisms.

Key Findings:

- In Vitro Studies: Compounds with the thiazole structure demonstrated antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 μg/mL .

- Antifungal Activity: The compound exhibited notable antifungal effects against Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents like fluconazole .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Microorganism | Compound Tested | Inhibition (%)* | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 4-Ethyl-5-methyl-1,3-thiazol-2-amine | 81% | 20 |

| Escherichia coli | 4-Ethyl-5-methyl-1,3-thiazol-2-amine | 58% | 24 |

| Candida albicans | 4-Ethyl-5-methyl-1,3-thiazol-2-amine | 66% | 32 |

*Inhibition percentage reflects the reduction in microbial growth compared to control.

Anticonvulsant Properties

Research into the anticonvulsant potential of thiazole derivatives has revealed promising results. The compound's structure allows for interaction with neurotransmitter systems, making it a candidate for treating epilepsy and related disorders.

Key Findings:

- Animal Models: In studies involving animal models, certain thiazole derivatives displayed significant anticonvulsant activity, with effective doses lower than those of established medications like ethosuximide .

- Structure–Activity Relationship (SAR): The presence of specific substituents on the thiazole ring was crucial for enhancing anticonvulsant efficacy. For instance, para-halogen substitutions were linked to increased activity .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

| Compound Name | Effective Dose (mg/kg) | Reference Drug |

|---|---|---|

| 4-Ethyl-5-methyl-1,3-thiazol-2-amines | <20 | Ethosuximide |

| Other Thiazole Derivatives | Varies | Sodium Valproate |

Anticancer Applications

The anticancer potential of thiazole derivatives is another area of active research. Compounds like this compound have shown effectiveness against various cancer cell lines.

Key Findings:

- Cell Proliferation Inhibition: Studies have demonstrated that thiazole derivatives can inhibit the proliferation of human liver carcinoma cells (HepG2), with some compounds showing higher activity than standard chemotherapeutics .

- Mechanism of Action: The anticancer effects are attributed to the ability of these compounds to induce apoptosis and inhibit tubulin polymerization in cancer cells .

Table 3: Anticancer Efficacy of Thiazole Derivatives

| Cancer Cell Line | Compound Tested | IC50 (μM) |

|---|---|---|

| HepG2 | 4-Ethyl-5-methyl-1,3-thiazol-2-amines | <10 |

| Other Cancer Lines | Various Thiazole Derivatives | Varies |

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Thiazole Derivatives

Substituted Thiazol-2-amine Hydrobromides

Amthamine Dihydrobromide

- Structure: 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrobromide (C₆H₁₂Br₂N₃S, MW 309.06 g/mol) .

- Key Differences: Contains an additional aminoethyl group at position 5, resulting in a dihydrobromide salt.

4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine Hydrobromide

Functional Group Variations

2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic Acid

- Structure: C₇H₉NO₂S (MW 171.22 g/mol) .

- Key Differences : Replaces the amine group with a carboxylic acid, drastically altering acidity and solubility. The carboxylic acid group enables salt formation (e.g., sodium salts), unlike the hydrobromide salt in the target compound.

Comparison with Thiadiazole Derivatives

Structural and Electronic Differences

- Core Structure : Thiadiazoles (1,3,4-thiadiazole) contain two nitrogen atoms and one sulfur atom in a five-membered ring, whereas thiazoles have one nitrogen and one sulfur atom.

- Example : 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine (C₈H₅BrN₄O₂S, MW 317.12 g/mol) .

- Substituents : A bromonitrophenyl group introduces strong electron-withdrawing effects, enhancing stability and reactivity.

- Biological Activity : Thiadiazoles are associated with insecticidal and fungicidal activities , whereas thiazoles (e.g., MortaparibMild in ) are explored for anticancer applications.

Data Table: Structural and Functional Comparison

Biological Activity

4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide is a thiazole derivative recognized for its diverse biological activities and potential therapeutic applications. This compound, with the molecular formula C₆H₁₁BrN₂S, is noted for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The hydrobromide salt form of 4-ethyl-5-methyl-1,3-thiazol-2-amine enhances its solubility and stability. The thiazole ring structure contributes to its reactivity and biological activity. The compound's specific substitution pattern at the ethyl and methyl positions distinguishes it from other thiazole derivatives, influencing its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly through enzyme inhibition. Key findings include:

- Inhibition of Bacterial DNA Gyrase : This enzyme is essential for bacterial replication, and the compound has shown effective inhibitory action against it. This property suggests potential applications in developing antibacterial agents .

- Cholinergic Enzyme Interaction : The compound has demonstrated inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative disorders like Alzheimer's disease. This interaction highlights its potential as a therapeutic agent for cognitive impairments .

- Antimicrobial Properties : Similar thiazole derivatives have been linked to antimicrobial activities, indicating that this compound may possess similar properties .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : By binding to the active sites of enzymes such as DNA gyrase and cholinergic enzymes, the compound disrupts normal enzymatic functions, leading to therapeutic effects against bacterial infections and neurodegenerative diseases .

- Cell Viability Impact : Studies using MTT assays have demonstrated that varying concentrations of the compound affect cell viability in different cell lines, suggesting dose-dependent biological activity .

Case Studies

Several studies have evaluated the biological activity of thiazole derivatives similar to this compound:

Comparative Analysis

Compared to other thiazole derivatives, 4-ethyl-5-methyl-1,3-thiazol-2-amino hydrobromide's unique structural features enhance its biological activity profile:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 2-Amino-thiazole | Thiazole derivative | Antimicrobial properties |

| 4-Methylthiazole | Thiazole derivative | Antifungal activity |

| 5-Methylthiazolidine | Thiazolidine derivative | Anticancer properties |

The ethyl substitution at position 4 contributes to enhanced solubility and reactivity compared to these similar compounds .

Q & A

Q. What are the recommended methodologies for synthesizing 4-ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide with high purity?

Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or α-haloaldehydes. Key steps include:

- Solvent selection : Ethanol or DMF under reflux conditions (6–8 hours) to facilitate nucleophilic substitution .

- Catalysts : Piperidine or sodium acetate to enhance reaction kinetics and yield .

- Purification : Recrystallization from ethanol or methanol to isolate the hydrobromide salt, followed by vacuum drying to remove residual solvents .

Table 1 : Synthesis Parameters from Literature

| Solvent | Catalyst | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethanol | Sodium acetate | 7 hours | 68–72 | >98% |

| DMF | Piperidine | 6 hours | 75–80 | >95% |

Q. How should researchers characterize the structural integrity of this compound?

Answer: A multi-technique approach is essential:

- NMR : 1H and 13C NMR in DMSO-d6 to confirm the thiazole ring and substituents (e.g., ethyl and methyl groups). Compare experimental shifts with DFT-calculated spectra for validation .

- HRMS : Confirm molecular ion peaks ([M+H]+) with <2 ppm error .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···Br interactions in the hydrobromide salt) .

Q. What solvent systems are optimal for recrystallizing thiazole-based hydrobromide salts?

Answer: Ethanol-water mixtures (3:1 v/v) are preferred due to:

- High solubility of the hydrobromide salt at elevated temperatures.

- Gradual cooling to induce crystallization while minimizing co-precipitation of impurities .

- Avoid DMSO or DMF due to strong coordination with bromide ions, complicating salt isolation .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

Answer: Contradictions often arise from variations in crystallinity or hydrate formation. Mitigation strategies include:

- Thermogravimetric analysis (TGA) : Quantify hydrate content by measuring weight loss at 100–150°C .

- Dynamic light scattering (DLS) : Assess particle size distribution in saturated solutions to detect aggregation .

- Statistical DOE : Use factorial design to isolate variables (e.g., temperature, solvent polarity) affecting solubility .

Q. What computational methods are effective in predicting the bioactivity of 4-ethyl-5-methyl-1,3-thiazol-2-amine derivatives?

Answer:

- Molecular docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina to prioritize derivatives for in vitro testing .

- QSAR modeling : Correlate substituent electronegativity or steric parameters with experimental IC50 values from anticancer assays .

- MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories to identify high-affinity candidates .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacological data for thiazole derivatives?

Answer:

- Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte models, comparing stability with in vivo plasma samples .

- Bioavailability studies : Measure logP and PAMPA permeability to assess absorption limitations .

- Dose-response modeling : Apply Hill equation analysis to reconcile potency differences across assay systems .

Q. What experimental designs optimize reaction conditions for novel thiazole derivatives?

Answer:

- Full factorial design : Vary temperature (80–120°C), solvent (ethanol/DMF), and catalyst loading (5–15 mol%) to map yield-response surfaces .

- Response surface methodology (RSM) : Identify non-linear interactions between variables (e.g., ethanol purity vs. reaction rate) .

- Taguchi orthogonal arrays : Minimize experimental runs while maximizing data robustness for multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.